molecular formula C16H22O3 B147027 Homosalate CAS No. 52253-93-7

Homosalate

Cat. No. B147027
CAS RN: 52253-93-7
M. Wt: 262.34 g/mol
InChI Key: WSSJONWNBBTCMG-UHFFFAOYSA-N
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Description

Homosalate (HMS) is a salicylate molecule commonly used in sunscreen formulations to protect against the harmful effects of ultraviolet (UV) radiation. It functions by absorbing UV radiation, thereby preventing it from penetrating the skin and causing damage. The compound has been included in commercial sunscreens due to its ability to provide photoprotection, particularly in the UVB range (290-320 nm) .

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of homosalate, they do provide insights into the synthesis of related organic compounds. For instance, homoenolates, which are species containing anionic carbon beta to a carbonyl group, can be generated by NHC (nucleophilic heterocyclic carbene) catalysis from enals. These homoenolates are then used in various carbon-carbon bond-forming reactions, leading to the synthesis of a range of organic compounds . Although this information is not directly about homosalate, it highlights the types of synthetic methods that might be used in the synthesis of complex organic molecules like homosalate.

Molecular Structure Analysis

The molecular structure of homosalate allows it to undergo an excited state intramolecular proton transfer (ESIPT) when it absorbs UVB radiation. This process involves the enol tautomer of HMS converting to the keto tautomer, which then dissipates the excess energy predominantly non-radiatively. This mechanism is crucial for its function as a UV filter .

Chemical Reactions Analysis

Homosalate's chemical reactions are primarily associated with its role as a UV filter. Upon photoexcitation, homosalate undergoes ESIPT, which is a key reaction that allows it to act as a photoprotective agent. The studies also suggest the presence of a second conformer of HMS that may not undergo ESIPT, indicating the complexity of its photophysical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of homosalate that make it an effective UV filter include its ability to absorb UVB radiation and its photostability, as indicated by the non-radiative dissipation of energy following ESIPT. However, there are concerns about its safety, as homosalate has been reported to be toxic to marine organisms and to exhibit estrogenic activity. It has been detected in human placental tissues, and studies have shown that it can affect the survival, proliferation, and invasiveness of human trophoblast cells. Homosalate has also been shown to modulate intracellular signaling pathways, including PI3K/AKT and MAPK pathways, which are involved in cell survival and differentiation . Additionally, there are concerns about its genotoxic effects, as it has been shown to increase DNA migration in a concentration and time-dependent manner .

Relevant Case Studies

Case studies involving homosalate have primarily focused on its potential endocrine-disrupting effects and its impact on human health. For example, one study found that homosalate promoted the death of human trophoblast cells and induced endoplasmic reticulum stress and mitochondrial morphological disturbances. It also inhibited the invasion of these cells and modulated important signaling pathways . Another study assessed the genotoxicity of homosalate in cosmetics, revealing that it could be genotoxic at higher concentrations and with longer incubation times . These case studies highlight the need for caution in the use of homosalate-containing products, especially by vulnerable populations such as pregnant women.

Scientific Research Applications

1. Effects on Human Trophoblast Cells

  • Homosalate, commonly used in sunscreens, has been investigated for its effects on human trophoblast cells. Studies have shown that it can decrease the proliferation of these cells in a dose-dependent manner, promote cell death, and elevate lipid peroxidation and intracellular Ca2+ concentration. Additionally, it induces endoplasmic reticulum stress, mitochondrial morphological disturbances, and inhibits cell invasion. The involvement of phosphoinositide 3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK) signaling pathways in these effects has been noted, indicating potential endocrine-disrupting effects (Yang et al., 2018).

2. Genotoxicity Assessment

  • The genotoxic effects of homosalate have been a subject of research, particularly in the context of its use in cosmetics. Studies have demonstrated that homosalate can cause DNA damage in a concentration and time-dependent manner. This highlights the need for further research on its genotoxic effects and implications for human health (Yazar & Gökçek, 2018).

3. Pharmacokinetics in Rats

  • Research on the pharmacokinetics of homosalate following topical application in rats has been conducted. A study developed a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for analyzing homosalate in rat plasma. This study provided insights into the absorption and concentration of homosalate in biological systems after topical application, important for understanding its potential effects on health (Kim et al., 2014).

4. Development of HPLC Methods

  • The development of methods to detect and quantify homosalate in products is an important aspect of research. A novel high-pressure liquid chromatography (HPLC) method was developed for determining homosalate in sunscreen products. This method is crucial for tracking concentrations of homosalate in commercial products and ensuring that they remain within safe limits (Imamović et al., 2017).

5. Supercritical Fluid Extraction in Lipsticks

  • A study investigated the supercritical fluid extraction of homosalate in sunscreen lipsticks. This method, which uses supercritical CO2 and ethanol as a modifier, offers efficient recovery and can be considered a green procedure due to its low solvent consumption. Such methods are essential for evaluating the presence and concentration of homosalate in various cosmetic products (Salvador et al., 2001).

6. Physiologically-Based Kinetics Modelling

  • The use of non-animal methods to evaluate the safety of chemicals like homosalate has led to the development of physiologically-based kinetics (PBK) models. These models simulate in vivo data and help in understanding the internal exposure of homosalate under various scenarios, contributing to non-animal risk assessments (Najjar et al., 2022).

7. Percutaneous Absorption and Exposure Assessment in Rats

  • Research on the percutaneous absorption, disposition, and exposure assessment of homosalate in rats has been conducted. This study involved the preparation of sunscreen formulations and the evaluation of in vitro permeation of homosalate across rat skin. It provided valuable information on the bioavailability and pharmacokinetics of homosalate, crucial for risk assessment (Kim et al., 2014).

8. Photoprotection Mechanism

  • A study explored the photoprotection mechanism of homosalate. Using various techniques, including ultrafast laser spectroscopy and computational methods, researchers unraveled the mechanisms by which homosalate provides UV photoprotection, enhancing our understanding of its effectiveness as a UV filter (Holt et al., 2020).

Future Directions

There are considerations for replacing Homosalate in sunscreen formulations due to rising insecurity among consumers about its impact on the environment . Alternatives that ensure good solubilization of crystalline UV filters and improve the eco-profile of formulations are being explored .

properties

IUPAC Name

(3,3,5-trimethylcyclohexyl) 2-hydroxybenzoate
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InChI

InChI=1S/C16H22O3/c1-11-8-12(10-16(2,3)9-11)19-15(18)13-6-4-5-7-14(13)17/h4-7,11-12,17H,8-10H2,1-3H3
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InChI Key

WSSJONWNBBTCMG-UHFFFAOYSA-N
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Canonical SMILES

CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2O
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Molecular Formula

C16H22O3
Record name 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE
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DSSTOX Substance ID

DTXSID1026241
Record name 3,3,5-Trimethylcyclohexyl salicylate
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Molecular Weight

262.34 g/mol
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Physical Description

3,3,5-trimethylcyclohexylsalicylate appears as viscous or light yellow to slightly tan liquid or oil. (NTP, 1992)
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Boiling Point

322 to 329 °F at 760 mmHg (NTP, 1992)
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Flash Point

greater than 200 °F (NTP, 1992)
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Solubility

Insoluble (<1 mg/ml at 79 °F) (NTP, 1992)
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Density

1.045 at 77 °F (NTP, 1992) - Denser than water; will sink
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Mechanism of Action

Homosalate has the ability to convert incident ultraviolet radiation into less damaging infrared radiation (heat).
Record name Homosalate
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Product Name

Homosalate

CAS RN

118-56-9
Record name 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,750
Citations
KE Ebert, P Griem, T Weiss, T Brüning, H Hayen… - Environment …, 2022 - Elsevier
Homosalate (HMS) is a salicylate UV filter broadly used in sunscreens and personal care products. The aim of this study was the collection of human toxicokinetic data on HMS as a tool …
Number of citations: 1 www.sciencedirect.com
A Najjar, A Schepky, CT Krueger, M Dent… - Frontiers in …, 2022 - frontiersin.org
… Such historical data exist for the UV filter homosalate, an … qualification of PBK models for homosalate, which were built to … The aim of this work was to use the PBK model of homosalate …
Number of citations: 7 www.frontiersin.org
B Imamovic, Z Bešić, E Bečić - Journal of Health Sciences, 2017 - jhsci.ba
… that the research has shown that homosalate acts as endocrine-… the method for determining homosalate in sunscreen … ) method for determination homosalate in sunscreen products has …
Number of citations: 1 www.jhsci.ba
U Bernauer, L Bodin, Q Chaudhry, PJ Coenraad… - 2021 - hal.science
… of Homosalate, does the SCCS consider Homosalate safe … of Homosalate, the SCCS is of the opinion that Homosalate is … considered safe for use of Homosalate as a UV-filter in face …
Number of citations: 3 hal.science
I Jiménez-Díaz, JM Molina-Molina… - … of Chromatography B, 2013 - Elsevier
… , phenyl salicylate, octyl salicylate and homosalate in negative mode and benzophenone-d … activity in the E-Screen bioassay whereas only homosalate and 3-(4-methylbenzylidene) …
Number of citations: 68 www.sciencedirect.com
KE Ebert, VN Belov, T Weiss, T Brüning, H Hayen… - Analytica Chimica …, 2021 - Elsevier
Homosalate (HMS) is an organic UV filter used in sunscreens and personal care products worldwide. It has been detected in various environmental matrices and in humans after …
Number of citations: 6 www.sciencedirect.com
M Erol, I Cok, Ö Bostan Gayret… - Toxicology and …, 2017 - journals.sagepub.com
Homosalate (HMS) and 2-ethylhexyl 4-dimethylaminobenzoate (OD-PABA) are ultraviolet filters. We aimed to investigate the effects of dermal exposure to HMS and OD-PABA during …
Number of citations: 11 journals.sagepub.com
TH Kim, BS Shin, KB Kim, SW Shin… - Journal of Toxicology …, 2014 - Taylor & Francis
Homosalate (HMS) is an ultraviolet (UV) filtering agent used in sunscreens and other cosmetics for skin protection purposes. Despite the widespread use of these products, absorption, …
Number of citations: 18 www.tandfonline.com
EL Holt, KM Krokidi, MAP Turner, P Mishra… - Physical Chemistry …, 2020 - pubs.rsc.org
Homosalate (HMS) is a salicylate molecule that is commonly included within commercial sunscreen formulations to provide protection from the adverse effects of ultraviolet (UV) …
Number of citations: 24 pubs.rsc.org
S Yazar, S Kara Ertekin - Journal of Cosmetic Dermatology, 2020 - Wiley Online Library
… Homosalate (HMS) is one of the most widely used organic UV … Homosalate affected the cell viability dose‐dependently at a … Homosalate was also clastogenic when the cells were …
Number of citations: 6 onlinelibrary.wiley.com

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